An In-depth Technical Guide to IFN alpha-IFNAR-IN-1 Hydrochloride
An In-depth Technical Guide to IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
IFN alpha-IFNAR-IN-1 hydrochloride is a synthetic, nonpeptidic, low-molecular-weight molecule that serves as a potent and specific inhibitor of the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the interferon-alpha/beta receptor (IFNAR).[1][2][3][4] By disrupting this initial binding event, the compound effectively blocks the canonical IFN-α signaling cascade, thereby preventing the downstream activation of the JAK/STAT pathway and the subsequent expression of interferon-stimulated genes (ISGs). This targeted inhibition makes IFN alpha-IFNAR-IN-1 hydrochloride a valuable tool for investigating the physiological and pathological roles of Type I interferon signaling. Its utility spans basic research in immunology and virology to preclinical studies exploring therapeutic interventions for autoimmune diseases and other conditions driven by excessive IFN-α activity.
Core Compound Information
Chemical and Physical Properties
IFN alpha-IFNAR-IN-1 hydrochloride is characterized by the following properties:
| Property | Value |
| Chemical Name | N-methyl-2-(1-naphthalenylthio)-benzenemethanamine, monohydrochloride[5] |
| CAS Number | 2070014-98-9[2][3][4][5][6] |
| Free Base CAS No. | 844882-93-5[1] |
| Molecular Formula | C₁₈H₁₇NS • HCl[5] |
| Molecular Weight | 315.9 g/mol [5] |
| Appearance | White to off-white crystalline solid[4] |
| Purity | ≥98%[5] |
| Solubility | DMSO: 30-100 mg/mL, DMF: 20 mg/mL, H₂O: 16.67 mg/mL (ultrasonication recommended)[5][7][8] |
Mechanism of Action
IFN alpha-IFNAR-IN-1 hydrochloride functions as a direct antagonist of the IFN-α/IFNAR protein-protein interaction.[5][9] It binds to IFN-α with a dissociation constant (Kd) of 4 µM, physically occluding the binding site for the IFNAR receptor complex.[5] This inhibitory action is specific to the IFN-α/IFNAR axis, preventing the dimerization of the IFNAR1 and IFNAR2 receptor subunits, which is the critical first step in initiating the downstream signaling cascade.
// Edges "Inhibitor" -> "IFN-a" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "IFN-a" -> "IFNAR2" [label="Binds"]; "IFNAR2" -> "IFNAR1" [label="Dimerization"];
"IFNAR1" -> "TYK2" [style=invis]; "IFNAR2" -> "JAK1" [style=invis]; {rank=same; "IFNAR1"; "TYK2"} {rank=same; "IFNAR2"; "JAK1"} "TYK2" -> "JAK1" [style=invis];
"IFNAR1" -> "STAT1" [label="Phosphorylation"]; "IFNAR2" -> "STAT2" [label="Phosphorylation"]; "JAK1" -> "STAT2" [style=dashed, arrowhead=open]; "TYK2" -> "STAT1" [style=dashed, arrowhead=open];
"STAT1" -> "pSTAT1"; "STAT2" -> "pSTAT2";
"pSTAT1" -> "ISGF3"; "pSTAT2" -> "ISGF3"; "IRF9" -> "ISGF3";
"ISGF3" -> "ISRE" [label="Translocation &\nBinding"]; "ISRE" -> "ISGs" [label="Gene Transcription"]; } caption: IFN-α/IFNAR Signaling Pathway Inhibition.
Biological Activity and Quantitative Data
The primary biological effect of IFN alpha-IFNAR-IN-1 hydrochloride is the dose-dependent inhibition of IFN-α-mediated cellular responses. This has been demonstrated in various experimental systems, most notably in murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs).
| Parameter | Cell Type/System | Stimulus | Value |
| IC₅₀ | Murine BM-pDCs | Modified Vaccinia virus Ankara (MVA) | 2-8 µM[1][2][3][4][6][7][9][10] |
| K_d_ | IFN-α binding | In vitro | 4 µM[5] |
| Inhibition | Murine BM-pDCs | Vesicular Stomatitis Virus (VSV) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |
| Inhibition | Murine BM-pDCs | CpG 2216 (TLR9 agonist) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |
| Inhibition | Murine BM-pDCs | Poly(I:C) (TLR3 agonist) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to characterize the activity of IFN alpha-IFNAR-IN-1 hydrochloride.
Generation of Murine Bone Marrow-Derived pDCs
This protocol describes the generation of Flt3-L-differentiated pDCs from murine bone marrow.
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Bone Marrow Isolation:
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Euthanize a C57BL/6 mouse according to institutional guidelines.
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Sterilize the hind legs with 70% ethanol.
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Dissect the femurs and tibias, carefully removing all muscle and connective tissue.
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In a sterile hood, cut both ends of the bones and flush the marrow into a petri dish containing RPMI-1640 medium using a 27G needle and syringe.
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Create a single-cell suspension by gently pipetting.
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Cell Culture:
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Centrifuge the cell suspension at 500 x g for 5 minutes.
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Resuspend the pellet in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, L-glutamine, and 200 ng/mL Flt3-L.
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Culture the cells at a density of 1.5 x 10⁶ cells/mL in non-tissue culture treated petri dishes.
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Incubate at 37°C in a 5% CO₂ atmosphere for 8 days.
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On day 4, add fresh medium containing Flt3-L.
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pDC Enrichment (Optional):
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Harvest non-adherent cells on day 8.
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pDCs can be enriched using magnetic-activated cell sorting (MACS) with anti-B220 or anti-mPDCA-1 microbeads.
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Inhibition of MVA-Induced IFN-α Production Assay
This assay quantifies the inhibitory effect of IFN alpha-IFNAR-IN-1 hydrochloride on virus-induced IFN-α secretion.
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Cell Plating:
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Plate the generated BM-pDCs (approximately 1 x 10⁵ cells/well) in a 96-well plate.
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Inhibitor Treatment:
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Prepare serial dilutions of IFN alpha-IFNAR-IN-1 hydrochloride in culture medium.
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Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
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Viral Infection:
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Infect the cells with Modified Vaccinia virus Ankara (MVA) at a Multiplicity of Infection (MOI) of 10.
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Include uninfected and infected (no inhibitor) controls.
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Incubation and Supernatant Collection:
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Incubate the plate for 22-24 hours at 37°C.
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Centrifuge the plate to pellet the cells and carefully collect the supernatant.
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IFN-α Quantification (ELISA):
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Coat a 96-well ELISA plate with a capture antibody specific for murine IFN-α overnight at 4°C.
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Wash the plate and block with a suitable blocking buffer for 1-2 hours.
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Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
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Wash the plate and add a biotinylated detection antibody for murine IFN-α. Incubate for 1 hour.
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Wash and add streptavidin-HRP. Incubate for 30 minutes.
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Wash and add TMB substrate. Stop the reaction with a stop solution.
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Read the absorbance at 450 nm.
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Calculate the concentration of IFN-α in each sample based on the standard curve and determine the IC₅₀ of the inhibitor.
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// Edges "BM_Isolation" -> "BMDC_Culture"; "BMDC_Culture" -> "pDC_Harvest"; "pDC_Harvest" -> "Plate_Cells"; "Plate_Cells" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Infect_MVA"; "Infect_MVA" -> "Incubate"; "Incubate" -> "Collect_Supernatant"; "Collect_Supernatant" -> "ELISA"; "ELISA" -> "IC50"; } caption: Workflow for MVA-Induced IFN-α Inhibition Assay.
Conclusion
IFN alpha-IFNAR-IN-1 hydrochloride is a well-characterized and specific inhibitor of the IFN-α signaling pathway. Its defined mechanism of action and quantifiable biological activity make it an indispensable research tool. The experimental protocols provided herein offer a robust framework for its application in cell-based assays to further elucidate the complex roles of Type I interferons in health and disease. Researchers and drug development professionals can leverage this compound to validate the IFN-α pathway as a therapeutic target and to screen for novel modulators of this critical immune signaling cascade.
References
- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. BMDC isolation protocol - mouse [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Generation of Murine Plasmacytoid Dendritic Cells from Common Lymphoid Progenitors using the AC-6 Feeder System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.virginia.edu [med.virginia.edu]
- 10. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
